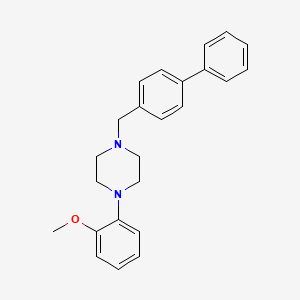
1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine, also known as piperazine analog, is a chemical compound that has been used in scientific research for its potential pharmacological properties. In
Mechanism of Action
The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. By activating these receptors, the compound may modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine can induce changes in brain activity and behavior in animal models. For example, it has been shown to decrease anxiety-like behavior and increase social interaction in mice. It has also been shown to have analgesic effects in rats. These effects are thought to be mediated by the compound's interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for serotonin receptors, which allows researchers to study the role of these receptors in various physiological and pathological processes. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that the compound may not accurately reflect the effects of endogenous serotonin in the brain, as it is a synthetic analog.
Future Directions
There are several future directions for research on 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use as a therapeutic agent in psychiatric disorders such as depression and anxiety. Additionally, researchers may investigate its effects on other serotonin receptors and their subtypes. Finally, the compound may be used as a tool to study the role of serotonin receptors in the brain in greater detail.
Conclusion:
In conclusion, 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine is a compound that has been studied for its potential pharmacological properties and as a tool in neuroscience research. Its mechanism of action involves the activation of serotonin receptors in the brain, and it has been shown to have effects on behavior and physiology in animal models. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound.
Scientific Research Applications
1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. It has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been used as a tool in neuroscience research to study the role of serotonin receptors in the brain.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-24-10-6-5-9-23(24)26-17-15-25(16-18-26)19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXLULHKBWUYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



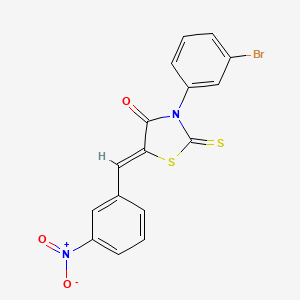
![5-bromo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3742812.png)


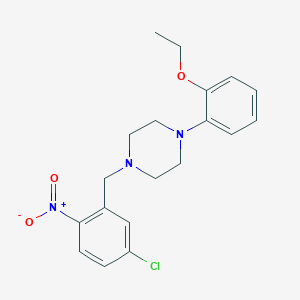
![ethyl 5-(acetyloxy)-1-[2-(acetyloxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3742829.png)
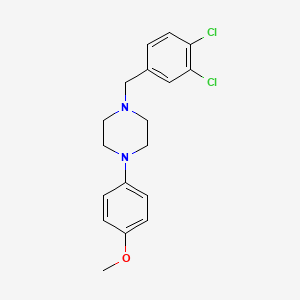
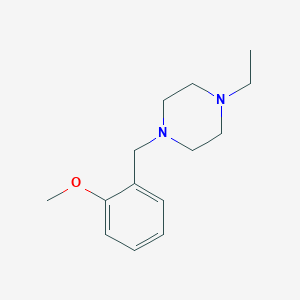
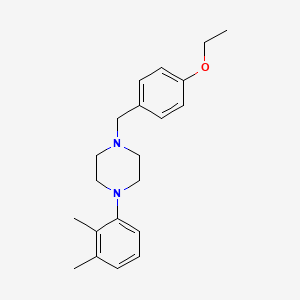
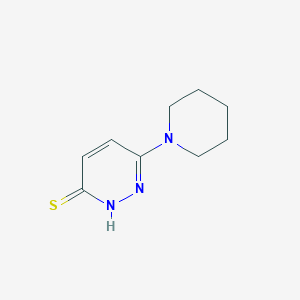
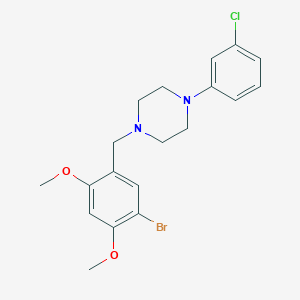
![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)